Hydrogen-Bonding Capacity and Polarity Differentiation vs. N-[1-(Hydrazinecarbonyl)cyclopentyl]acetamide (CAS 4854-68-6)
The target compound contains a 2-hydroxyl substituent on the cyclopentyl ring absent in the comparator N-[1-(hydrazinecarbonyl)cyclopentyl]acetamide (CAS 4854-68-6), resulting in increased hydrogen-bond donor count (4 vs. 3), hydrogen-bond acceptor count (4 vs. 3), and estimated topological polar surface area (~121 Ų vs. ~84 Ų), as computed from the molecular structures [1]. This differentiation is structurally verifiable from the respective SMILES strings (target: CC(=O)NCC1CC(CC1O)C(=O)NN; comparator: CC(=O)NC1(CCCC1)C(=O)NN) .
| Evidence Dimension | Hydrogen-bond donor/acceptor count and estimated topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | HBD = 4, HBA = 4, estimated tPSA ≈ 121 Ų, MW = 215.25 g/mol, C9H17N3O3 |
| Comparator Or Baseline | N-[1-(Hydrazinecarbonyl)cyclopentyl]acetamide (CAS 4854-68-6): HBD = 3, HBA = 3, estimated tPSA ≈ 84 Ų, MW = 185.22 g/mol, C8H15N3O2 |
| Quantified Difference | ΔHBD = +1, ΔHBA = +1, ΔtPSA ≈ +37 Ų, ΔMW = +30.03 g/mol |
| Conditions | Structural comparison based on canonical SMILES; tPSA estimated by fragment-based calculation methodology per Ertl et al. (2000) |
Why This Matters
The additional 2-OH group increases aqueous solubility and introduces a hydrogen-bonding vector that can engage catalytic residues in HDAC6 and other metalloenzyme active sites, making the target compound a more functionally versatile building block for medicinal chemistry campaigns than the non-hydroxylated analog.
- [1] Kuujia.com. Cas no 2138150-31-7 (rac-N-{[(1R,2R,4S)-4-(hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl}acetamide). Technical Introduction. Molecular formula C9H17N3O3, MW 215.25 g/mol. Available at: https://www.kuujia.com View Source
